molecular formula C10H19BrN4O4 B606372 Bromoacetamido-PEG3-Azide CAS No. 940005-81-2

Bromoacetamido-PEG3-Azide

Cat. No.: B606372
CAS No.: 940005-81-2
M. Wt: 339.19
InChI Key: BIPRHBHFKQEZTR-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG3-Azide: is a polyethylene glycol (PEG)-based compound that features both a bromoacetamido group and an azide group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable linkages with various biomolecules. The bromoacetamido group is reactive towards thiols, while the azide group participates in copper-catalyzed azide-alkyne cycloaddition reactions, making it a versatile tool in chemical biology and medicinal chemistry .

Mechanism of Action

Target of Action

Bromoacetamido-PEG3-Azide is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) . It targets free thiols in proteins or antibodies, allowing for the conjugation of two different proteins or an antibody with a payload .

Mode of Action

The compound interacts with its targets through two key reactions. The bromoacetamido group reacts with a free thiol, and the azide group undergoes copper-catalyzed “click” chemistry to react with terminal alkynes or strained alkynes . This dual reactivity allows the compound to bridge two different molecules, facilitating the formation of PROTACs .

Biochemical Pathways

This compound is involved in the ubiquitin-proteasome system through its role in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Result of Action

The primary result of this compound’s action is the formation of PROTACs, which can selectively degrade target proteins . This selective degradation can alter cellular processes and has potential applications in targeted therapy .

Action Environment

The action of this compound is influenced by the presence of free thiols and terminal alkynes or strained alkynes, which it reacts with . Additionally, the copper-catalyzed “click” chemistry reaction requires the presence of copper . The compound’s hydrophilic PEG spacer may also interact with the aqueous environment to influence its action .

Biochemical Analysis

Biochemical Properties

Bromoacetamido-PEG3-Azide interacts with various enzymes, proteins, and other biomolecules. It can be used to conjugate two different proteins or an antibody with a payload by reaction of the bromoacetamido with a free thiol . This reaction is facilitated by using copper-catalyzed “click” chemistry of the azide to react with terminal alkynes or strained alkynes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by enabling the conjugation of different proteins or an antibody with a payload . This process can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It enables the conjugation of different proteins or an antibody with a payload by reacting with a free thiol . This reaction is facilitated by using copper-catalyzed “click” chemistry of the azide to react with terminal alkynes or strained alkynes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG3-Azide typically involves the following steps:

    PEGylation: Polyethylene glycol (PEG) is functionalized with an azide group.

    Bromoacetamidation: The azide-functionalized PEG is then reacted with bromoacetyl chloride to introduce the bromoacetamido group.

Reaction Conditions:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPRHBHFKQEZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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